molecular formula C13H18N2O B124647 5-Hydroxymethyl-N,N-dimethyltryptamine CAS No. 334981-08-7

5-Hydroxymethyl-N,N-dimethyltryptamine

Cat. No. B124647
M. Wt: 218.29 g/mol
InChI Key: QISRIZCNFDUGMK-UHFFFAOYSA-N
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Patent
US08822702B2

Procedure details

A 50 ml hydrogenation bomb is charged with 3-(2-dimethylamino-ethyl)-1H-indole-5-carbaldehyde (Example 13) (1.0 g, 4.62 mmol) and methanol (10 mL). The bomb is purged with hydrogen (three times to 200 psi and release to atmospheric pressure), and then pressurised to 200 psi. After stirring for one hour, the pressure is released, and a solution of [Rh DiPFc (COD)]BF4 (6.6 mg, S/C=500) in methanol (1 ml) is added through a septum port. The bomb is pressurized with hydrogen to 200 psi, and left stirring at ambient temperature for 18 hours. Removal of the solvent from the hydrogenation mixture gives the title product (1.05 g, quant.) as an oil.
Name
3-(2-dimethylamino-ethyl)-1H-indole-5-carbaldehyde
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH:14]=[O:15])[CH:12]=2)[NH:7][CH:6]=1>CO>[CH3:16][N:2]([CH3:1])[CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:14][OH:15])[CH:12]=2)[NH:7][CH:6]=1

Inputs

Step One
Name
3-(2-dimethylamino-ethyl)-1H-indole-5-carbaldehyde
Quantity
1 g
Type
reactant
Smiles
CN(CCC1=CNC2=CC=C(C=C12)C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb is purged with hydrogen (three times to 200 psi and release to atmospheric pressure)
ADDITION
Type
ADDITION
Details
a solution of [Rh DiPFc (COD)]BF4 (6.6 mg, S/C=500) in methanol (1 ml) is added through a septum port
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring at ambient temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the hydrogenation mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCC1=CNC2=CC=C(C=C12)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.